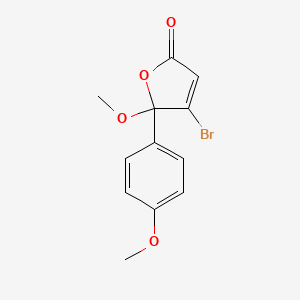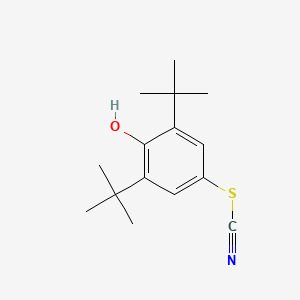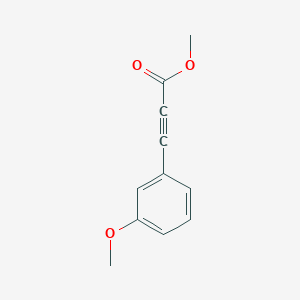
5-Bromo-6-methoxy-1-naphthonitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-Bromo-6-methoxy-1-naphthonitrile: is an organic compound with the molecular formula C12H8BrNO It is a derivative of naphthalene, featuring a bromine atom at the 5th position, a methoxy group at the 6th position, and a nitrile group at the 1st position
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 5-Bromo-6-methoxy-1-naphthonitrile typically involves the bromination of 6-methoxynaphthalene followed by a cyanation reaction. One common method includes:
Bromination: 6-Methoxynaphthalene is treated with bromine in the presence of a catalyst such as iron(III) bromide to introduce the bromine atom at the 5th position.
Cyanation: The resulting 5-bromo-6-methoxynaphthalene is then subjected to a cyanation reaction using a reagent like copper(I) cyanide under appropriate conditions to form the nitrile group at the 1st position.
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods with optimizations for yield, purity, and cost-effectiveness.
Analyse Chemischer Reaktionen
Types of Reactions:
Substitution Reactions: The bromine atom in 5-Bromo-6-methoxy-1-naphthonitrile can undergo nucleophilic substitution reactions, where it is replaced by other nucleophiles such as amines or thiols.
Oxidation Reactions: The methoxy group can be oxidized to form a carbonyl group under strong oxidative conditions.
Reduction Reactions: The nitrile group can be reduced to an amine using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium azide or potassium thiolate in polar aprotic solvents.
Oxidation: Strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Lithium aluminum hydride or catalytic hydrogenation.
Major Products:
Substitution: Formation of 5-substituted-6-methoxynaphthalene-1-carbonitrile derivatives.
Oxidation: Formation of 5-bromo-6-methoxynaphthalene-1-carboxaldehyde.
Reduction: Formation of 5-bromo-6-methoxynaphthalene-1-amine.
Wissenschaftliche Forschungsanwendungen
Chemistry: 5-Bromo-6-methoxy-1-naphthonitrile is used as an intermediate in the synthesis of more complex organic molecules. It serves as a building block in the construction of polycyclic aromatic compounds and heterocycles.
Biology and Medicine:
Industry: In the industrial sector, this compound can be used in the development of organic electronic materials, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).
Wirkmechanismus
The mechanism of action for 5-Bromo-6-methoxy-1-naphthonitrile largely depends on its application. In synthetic chemistry, its reactivity is governed by the electronic effects of the substituents on the naphthalene ring. The bromine atom acts as a leaving group in substitution reactions, while the methoxy group can donate electron density through resonance, influencing the reactivity of the molecule.
Vergleich Mit ähnlichen Verbindungen
5-Bromo-6-methoxynaphthalene-2-carbonitrile: Similar structure but with the nitrile group at the 2nd position.
5-Bromo-6-methoxynaphthalene-1-carboxaldehyde: Similar structure but with a formyl group instead of a nitrile group.
5-Bromo-6-methoxynaphthalene-1-amine: Similar structure but with an amine group instead of a nitrile group.
Eigenschaften
CAS-Nummer |
103604-47-3 |
|---|---|
Molekularformel |
C12H8BrNO |
Molekulargewicht |
262.10 g/mol |
IUPAC-Name |
5-bromo-6-methoxynaphthalene-1-carbonitrile |
InChI |
InChI=1S/C12H8BrNO/c1-15-11-6-5-9-8(7-14)3-2-4-10(9)12(11)13/h2-6H,1H3 |
InChI-Schlüssel |
MLTJLVQKLKQHPC-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=C(C2=CC=CC(=C2C=C1)C#N)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














![Methyl 4-{[(2,4-dichlorophenoxy)acetyl]amino}benzoate](/img/structure/B8779181.png)

